molecular formula C17H23NO3S2 B2601261 Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034577-52-9

Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2601261
CAS No.: 2034577-52-9
M. Wt: 353.5
InChI Key: RDXZBKKZLFUTCT-UHFFFAOYSA-N
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Description

Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a thiophene ring, a cyclopentane ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactionsThe final step involves the esterification of the resulting compound with methyl acetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic amino acids in proteins, while the cyclopentane and pyrrolidine rings can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[1-(1-thiophen-2-ylcyclopentanecarbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S2/c1-21-15(19)12-23-13-6-9-18(11-13)16(20)17(7-2-3-8-17)14-5-4-10-22-14/h4-5,10,13H,2-3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXZBKKZLFUTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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